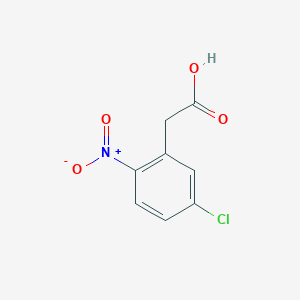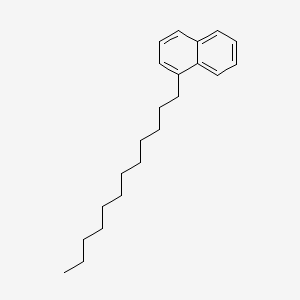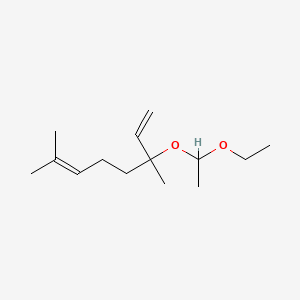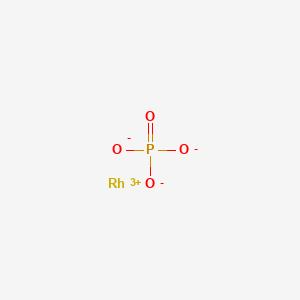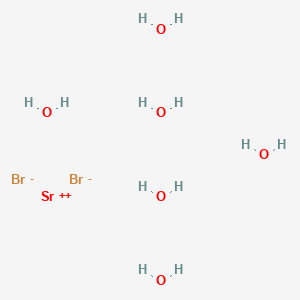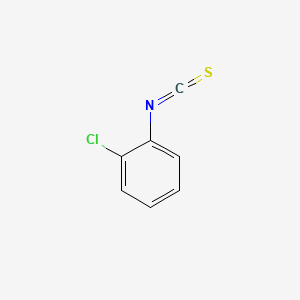
2-Chlorophenyl isothiocyanate
概要
説明
2-Chlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄ClNS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorophenyl isothiocyanate can be synthesized through several methods:
One-Pot Process: Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS₂) followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent
Industrial Production Methods: Industrial production often employs the reaction of 2-chloroaniline with thiophosgene due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 2-Chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form thioureas.
Hydrolysis: It is susceptible to hydrolysis, forming 2-chloroaniline and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学的研究の応用
2-Chlorophenyl isothiocyanate has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Chlorophenyl isothiocyanate involves its reactivity with nucleophiles. The compound’s electrophilic carbon in the -N=C=S group reacts with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications .
類似化合物との比較
Phenyl isothiocyanate: Similar in structure but lacks the chlorine substituent.
Benzyl isothiocyanate: Contains a benzyl group instead of a chlorophenyl group.
Allyl isothiocyanate: Contains an allyl group and is known for its presence in mustard oils.
Uniqueness: 2-Chlorophenyl isothiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in specific synthetic applications where the chlorine substituent plays a crucial role .
特性
IUPAC Name |
1-chloro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSPOJBUMBXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181827 | |
| Record name | 1-Chloro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-81-0 | |
| Record name | Benzene, 1-chloro-2-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Chlorophenyl Isothiocyanate react with benzhydrazide, and what is the significance of the resulting structure?
A1: this compound reacts with benzhydrazide to form 5-(2-Chlorophenyl)-4-phenyl-3,4-dihydro-2H-1,2,4-triazole-3-thione []. This reaction is significant because it yields a 1,2,4-triazole ring, a heterocyclic structure found in various bioactive compounds.
Q2: What insights about the synthesized compound's structure were obtained from the research?
A2: The research utilized X-ray crystallography to reveal that the triazole ring within the synthesized compound is planar []. Furthermore, it elucidated the spatial arrangement of the molecule, noting specific dihedral angles between the phenyl rings and the triazole ring, as well as between the two phenyl rings themselves []. These structural details are crucial for understanding the compound's potential interactions and properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)

